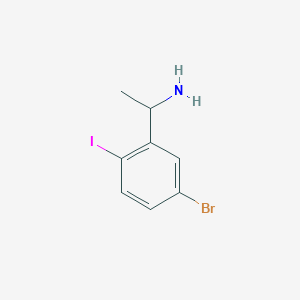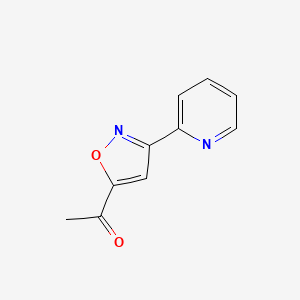![molecular formula C27H20NOP B12067321 3-[(1,1,1-Triphenyl-lambda~5~-phosphanylidene)amino]-1H-inden-1-one](/img/structure/B12067321.png)
3-[(1,1,1-Triphenyl-lambda~5~-phosphanylidene)amino]-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of 3-[(1,1,1-Triphenyl-lambda~5~-phosphanylidene)amino]-1H-inden-1-one involves synthetic routes that typically include the reaction of triphenylphosphine with an appropriate indene derivative under controlled conditions . The reaction conditions often require specific solvents and catalysts to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
3-[(1,1,1-Triphenyl-lambda~5~-phosphanylidene)amino]-1H-inden-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and catalysts such as palladium or platinum complexes . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-[(1,1,1-Triphenyl-lambda~5~-phosphanylidene)amino]-1H-inden-1-one has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis research.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used in clinical settings.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(1,1,1-Triphenyl-lambda~5~-phosphanylidene)amino]-1H-inden-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, thereby influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific context of its use in research .
Comparison with Similar Compounds
Similar compounds to 3-[(1,1,1-Triphenyl-lambda~5~-phosphanylidene)amino]-1H-inden-1-one include:
Triphenylphosphine: A common ligand used in coordination chemistry.
Indene derivatives: Compounds with similar indene structures but different substituents.
Phosphanylidene compounds: Molecules with similar phosphanylidene groups but different core structures.
The uniqueness of this compound lies in its specific combination of the triphenylphosphanylidene group and the indene core, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C27H20NOP |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
3-[(triphenyl-λ5-phosphanylidene)amino]inden-1-one |
InChI |
InChI=1S/C27H20NOP/c29-27-20-26(24-18-10-11-19-25(24)27)28-30(21-12-4-1-5-13-21,22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-20H |
InChI Key |
BMLASUAECQVNBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=NC2=CC(=O)C3=CC=CC=C32)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(quinolin-6-yl)methyl]oxetan-3-amine](/img/structure/B12067251.png)
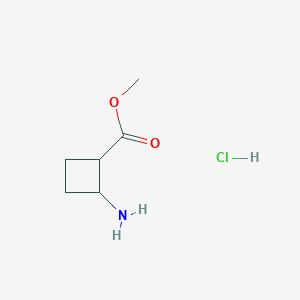
![chromium(3+);2-[dodecyl(2-hydroxyethyl)amino]ethanol;hydron;4-(2-methylbutan-2-yl)-2-[[3-methyl-5-oxo-1-(3-sulfamoylphenyl)pyrazol-2-id-4-yl]diazenyl]-6-nitrophenolate](/img/structure/B12067255.png)
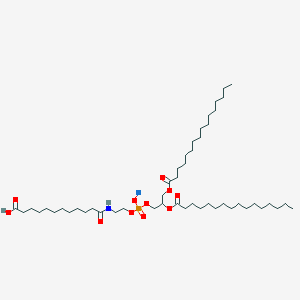

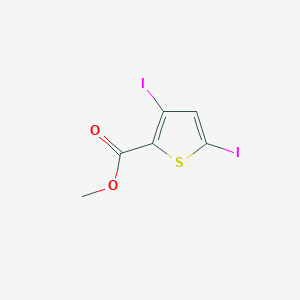
![4-[5-(Difluoromethyl)-2-thienyl]-3-fluoro-phenol](/img/structure/B12067276.png)
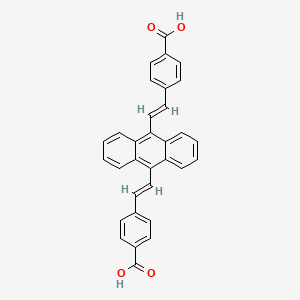
![4'-((1,7'-Dimethyl-2'-propyl-1H,1'H-[2,5'-bibenzo[d]imidazol]-1'-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12067290.png)
